molecular formula C26H25FN6O3 B11269310 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B11269310
M. Wt: 488.5 g/mol
InChI Key: ZXVNZEXGBSAJEZ-UHFFFAOYSA-N
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Description

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions

    Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions, often requiring catalysts and specific solvents.

    Attachment of the Butoxyphenyl Group: This step typically involves a substitution reaction where the butoxyphenyl group is introduced using a suitable halide and base.

    Introduction of the Fluorobenzylacetamide Group: This final step involves the acylation of the intermediate compound with 4-fluorobenzylamine and acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides, bases (e.g., NaOH), and acids (e.g., HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes or pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent, particularly in cancer treatment, sets it apart from other similar compounds.

Properties

Molecular Formula

C26H25FN6O3

Molecular Weight

488.5 g/mol

IUPAC Name

2-[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C26H25FN6O3/c1-2-3-14-36-21-10-6-19(7-11-21)22-15-23-25-30-33(26(35)31(25)12-13-32(23)29-22)17-24(34)28-16-18-4-8-20(27)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,28,34)

InChI Key

ZXVNZEXGBSAJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

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